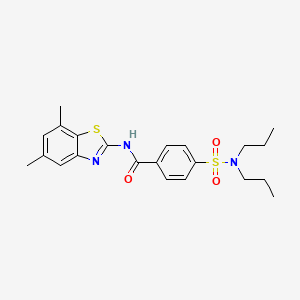![molecular formula C22H27NO2S B2856173 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 1448069-92-8](/img/structure/B2856173.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPTA is a selective inhibitor of the protease furin, which plays a crucial role in the processing of various proteins involved in the immune response, cell proliferation, and viral infection.
Mecanismo De Acción
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide selectively binds to the active site of furin, a proprotein convertase that is involved in the processing of various proteins. Furin cleaves proteins at specific sites to generate functional peptides, which are essential for the proper functioning of the immune system, cell proliferation, and viral infection. This compound inhibits the activity of furin by binding to its active site, thereby preventing the processing of its target proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the inhibition of viral replication, and the modulation of the immune response. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide has several advantages for lab experiments, including its high selectivity and potency for furin inhibition, its stability in aqueous solutions, and its ease of synthesis. However, the limitations of this compound include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide, including the development of more potent and selective furin inhibitors, the investigation of the role of furin in various diseases, and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, the development of this compound derivatives with improved pharmacokinetic properties may enhance its therapeutic potential. Finally, the identification of novel targets for this compound may lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide involves the reaction of 2-hydroxypropylamine with 4-bromobiphenyl, followed by the reaction of the resulting intermediate with cyclopentanethiol and acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. The selective inhibition of furin by this compound has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the replication of various viruses, including influenza, Ebola, and HIV, by blocking the processing of viral glycoproteins. Furthermore, this compound has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-22(25,16-23-21(24)15-26-20-9-5-6-10-20)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14,20,25H,5-6,9-10,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEYOOPHLAXLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)
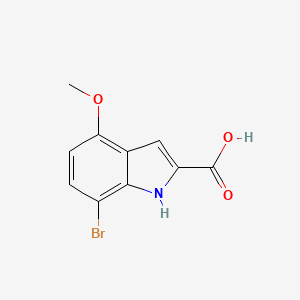
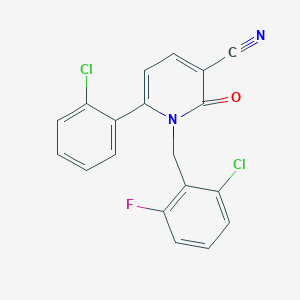
![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)
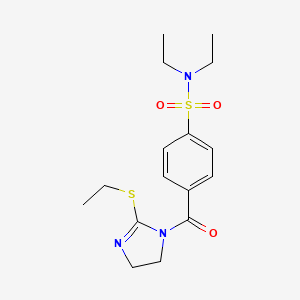
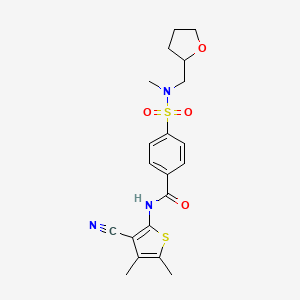

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)
![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)
![2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2856110.png)
